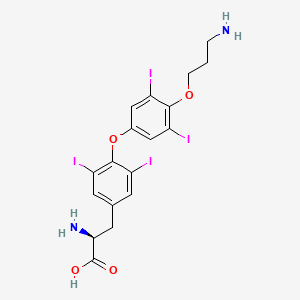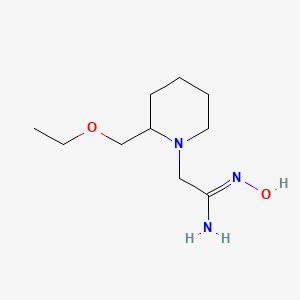![molecular formula C31H26N4O2 B13432498 4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid is a complex organic compound featuring a biphenyl core with a carboxylic acid functional group and a bibenzoimidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid typically involves multi-step organic reactions. The process begins with the formation of the bibenzoimidazole core, followed by the introduction of the biphenyl moiety and the carboxylic acid group. Common reagents used in these reactions include aromatic amines, aldehydes, and carboxylic acids, under conditions such as reflux and catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or alkyl groups.
科学研究应用
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1,4,7-Trimethylindan: Shares a similar trimethyl-substituted aromatic structure.
1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene: Another complex aromatic compound with multiple methyl groups.
Uniqueness
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C31H26N4O2 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
2-[4-[[2,4-dimethyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H26N4O2/c1-19-16-23(30-33-26-10-6-7-11-27(26)34(30)3)17-28-29(19)32-20(2)35(28)18-21-12-14-22(15-13-21)24-8-4-5-9-25(24)31(36)37/h4-17H,18H2,1-3H3,(H,36,37) |
InChI 键 |
WNRJQHLIWMEJSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C)C5=NC6=CC=CC=C6N5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






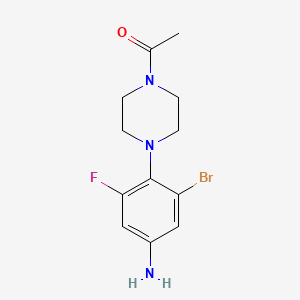
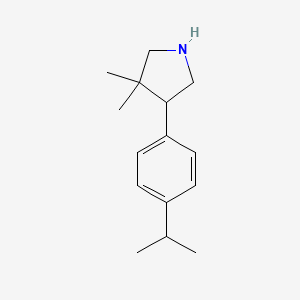
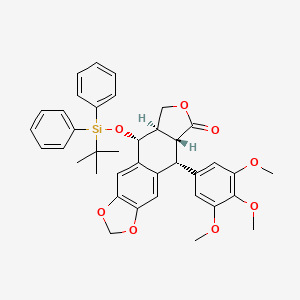
![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)

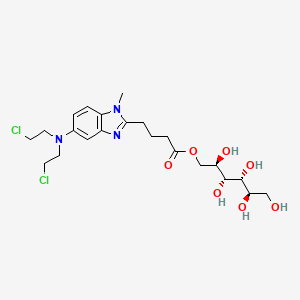
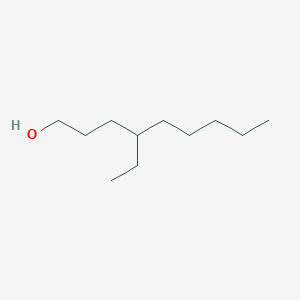
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
